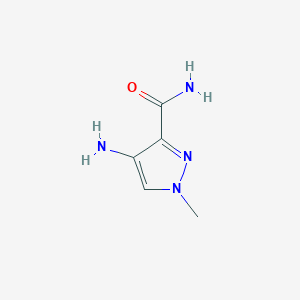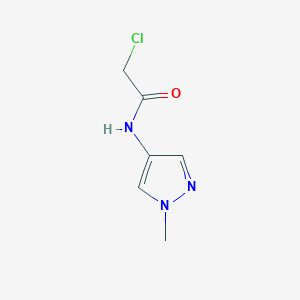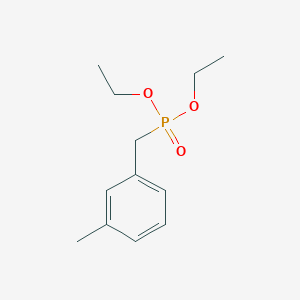
2-(6-((叔丁氧羰基)氨基)-9H-嘌呤-9-基)乙酸
描述
The compound “2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid” is a purine derivative with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. The Boc group is a common protecting group used in peptide synthesis . The purine ring is a key component of many biological molecules, including DNA and RNA.
Chemical Reactions Analysis
The Boc group in this compound can be removed under acidic conditions, such as with trifluoroacetic acid . This would yield an amine group, which could then participate in further reactions. The acetic acid moiety could also undergo reactions typical of carboxylic acids.
科学研究应用
PNA单体的合成和优化
该化合物的一个重要应用是在PNA(肽核酸)合成中使用的关键鸟嘌呤合成子的合成路线开发中。Heuer-Jungemann等人(2013)开发了N2-Cbz-鸟嘌呤-9-基乙酸的化学和区域选择性合成路线,这对于Boc介导的PNA合成至关重要。这种方法有效地规避了使用三光气等更危险的化学物质,突出了该化合物在更安全、更高效的合成工艺中的作用 (Heuer-Jungemann et al., 2013).
在非蛋白氨基酸合成中的作用
该化合物还在非蛋白氨基酸的合成中发挥作用,正如Adamczyk和Reddy(2001)所证明的。他们的工作涉及合成衍生物,如(S)-(-)-6-{[(叔丁氧羰基)氨基]氧基}-2-{[(9H-芴-9-基甲氧基)-羰基]氨基}己酸,展示了其在创建新型氨基酸结构中的用途 (Adamczyk & Reddy, 2001).
在晶体结构研究和络合物形成中
Maity和Strömberg(2014)在复杂氨基酸结构的合成中利用了该化合物的衍生物。他们的工作涉及创建化合物,如N2-叔丁氧羰基-N5-[N-(9-芴甲基氧羰基)-2-氨基乙基]-(S)-2,5-二氨基戊酸,这对于理解晶体学和其他化学领域的分子结构和反应至关重要 (Maity & Strömberg, 2014).
在定量分析中的应用
叔丁氧羰基,该化合物的关键特征,用于氨基酸和肽的定量分析。Ehrlich-Rogozinski(1974)开发了一种方法,其中该基团从N-封闭的氨基酸和肽中裂解,从而可以准确测定叔丁氧羰基衍生物。这个过程在分析化学中对于测量和分析复杂有机化合物非常有价值 (Ehrlich-Rogozinski, 1974).
增强合成方法
该化合物有助于改进各种生化结构的合成。Groth和Meldal(2001)讨论了它在合成酸不稳定的N-Boc N,O-缩醛作为醛构件中的用途。这一进步对于组合固相合成非常重要,这对于开发新型肽等排体至关重要 (Groth & Meldal, 2001).
在新型化合物合成中的作用
该化合物的多功能性在新的和独特的分子结构的合成中得到了进一步的突出。Iusupov等人(2022)合成了(1RS,2RS,6RS)-2-(6-氨基-9H-嘌呤-9-基)-8-氮杂螺[5.6]十二-10-烯-1-醇二盐酸盐等新型化合物,这需要操作叔丁氧羰基以成功形成化合物。这种合成在探索化学和药物研究的新领域中发挥着重要作用 (Iusupov et al., 2022).
未来方向
作用机制
Target of Action
It is known that the compound is used in the synthesis of dipeptides , suggesting that it may interact with peptide or protein targets.
Mode of Action
The compound’s mode of action is primarily through its role as a building block in the synthesis of dipeptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound’s tert-butyloxycarbonyl (Boc) group protects the amino group during synthesis, preventing unwanted reactions with other reactive groups .
Result of Action
The primary result of the action of N6-Boc-adenosin-9-yl acetic acid is the formation of dipeptides . These dipeptides can then participate in further biochemical reactions, contributing to various cellular and molecular functions.
Action Environment
The environment can influence the action, efficacy, and stability of N6-Boc-adenosin-9-yl acetic acid. For instance, the compound is used in room-temperature ionic liquids during dipeptide synthesis . The compound is miscible in certain solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but it is partially miscible in water and immiscible in diethyl ether, ethyl acetate, and hexane . These properties can influence how the compound interacts with its environment and other molecules, potentially affecting its overall efficacy and stability.
生化分析
Biochemical Properties
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid ionic liquids, enhancing amide formation without the addition of a base . These interactions are primarily mediated through hydrogen bonding and other non-covalent interactions, which facilitate the compound’s role in biochemical processes.
Cellular Effects
The effects of 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the stability and degradation of proteins within cells, thereby impacting cellular homeostasis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of its use. The compound’s ability to form hydrogen bonds and other non-covalent interactions allows it to modulate enzyme activity and influence gene expression . These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal laboratory conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced protein stability and improved cellular function. At higher doses, toxic or adverse effects can occur, including disruptions in cellular homeostasis and potential toxicity . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production . Detailed studies on its metabolic interactions are essential for a comprehensive understanding of its biochemical properties.
Transport and Distribution
The transport and distribution of 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is vital for predicting the compound’s behavior in biological systems.
Subcellular Localization
2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within cells, highlighting the importance of studying its subcellular distribution.
属性
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]purin-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-12(2,3)21-11(20)16-9-8-10(14-5-13-9)17(6-15-8)4-7(18)19/h5-6H,4H2,1-3H3,(H,18,19)(H,13,14,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWXVHALCKHHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


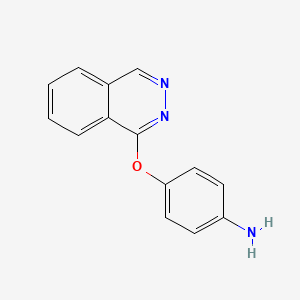



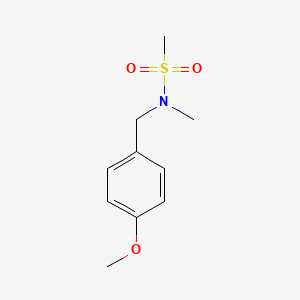

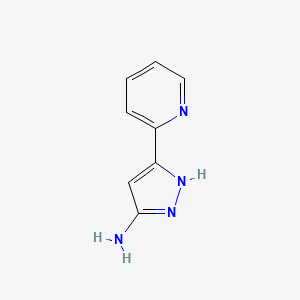
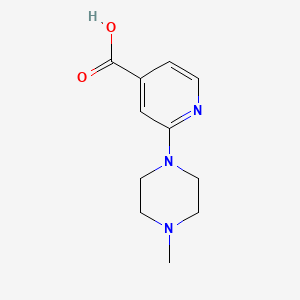
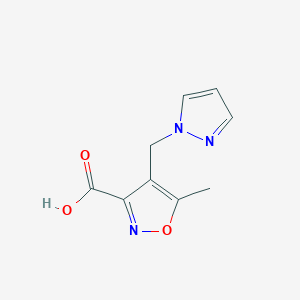

![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
